Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
CAS No.: 613261-19-1
Cat. No.: VC2862058
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 613261-19-1 |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14) |
| Standard InChI Key | WQCFOWMOJLYSPS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC1NC(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1CC1NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate belongs to the class of cyclopropane derivatives containing a tert-butoxycarbonyl (Boc) protected amino group. The compound features a three-membered cyclopropane ring with an amino group and a carboxylic ester as substituents. The amino group is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis and peptide chemistry. This structural arrangement creates a molecule with specific reactivity patterns that make it valuable in various synthetic applications. The Boc protecting group provides stability under basic conditions while allowing selective deprotection under acidic conditions, a characteristic that is frequently exploited in multi-step synthesis protocols .
The molecular formula of Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is C₁₁H₁₉NO₄, indicating a composition of eleven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. The compound exists in different isomeric forms, with the trans isomer being particularly well-documented in the literature. The trans configuration refers to the relative positions of the amino and carboxylate groups on the cyclopropane ring, with these groups positioned on opposite sides of the ring plane. This stereochemical arrangement affects the compound's reactivity and its utility in subsequent chemical transformations .
Identification and Nomenclature
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is known by several synonyms in scientific literature and chemical databases. These alternative names include SW-22, SWF-22, Ethyl 2-(Boc-amino)cyclopropanecarboxylate, 2-Bocamino-cyclopropanecarboxylic acid ethyl ester, and Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester . The compound has been assigned multiple CAS registry numbers, including 613261-19-1 and 162129-60-4, with the latter specifically referring to the trans isomer . These identification parameters are crucial for unambiguous referencing in scientific literature and for ensuring regulatory compliance in pharmaceutical and chemical applications.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate significantly influence its behavior in chemical reactions and its utility in various applications. The compound has a molecular weight of 229.27 g/mol, making it a relatively small organic molecule. Its structure contains several functional groups that contribute to its chemical reactivity, including an ester group, a carbamate group, and the strained cyclopropane ring. The presence of these functional groups creates a molecule with multiple reaction sites, allowing for selective transformations under appropriate conditions .
Table 1: Key Physical and Chemical Properties of Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 229.27 g/mol | |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| XLogP3-AA | 1.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 6 | |
| Exact Mass | 229.13140809 Da |
The compound exhibits moderate lipophilicity with an XLogP3-AA value of 1.9, indicating a balance between hydrophilic and lipophilic properties. This balanced lipophilicity contributes to the compound's behavior in biological systems and its utility in pharmaceutical applications. The molecule contains one hydrogen bond donor and four hydrogen bond acceptors, features that influence its interactions with solvents and biological macromolecules. Additionally, the compound has six rotatable bonds, providing conformational flexibility that can be important in molecular recognition processes and binding interactions .
Stereochemistry and Isomerism
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate exists in multiple stereoisomeric forms due to the presence of two stereogenic centers in the cyclopropane ring. The trans isomer, specifically identified as trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate, is particularly well-documented and has been assigned the CAS registry number 162129-60-4. This isomer features the amino and carboxylate groups positioned on opposite sides of the cyclopropane ring, resulting in distinct reactivity patterns compared to the cis isomer. The stereochemistry of this compound is particularly important in applications requiring stereochemical purity, such as in asymmetric synthesis and in the development of biologically active compounds .
Synthesis Methods
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate typically involves several strategic approaches, with the specific method chosen based on the desired stereochemical outcome and available starting materials. One common synthetic route involves the cyclopropanation of a suitably protected dehydroalanine derivative. In this approach, a sulfur ylide, such as ethyl dimethylsulfuranylideneacetate, reacts with tert-butyl N,N-bis(tert-butoxycarbonyl)-2-aminoacrylate to form the cyclopropane ring in a stereoselective manner. This reaction proceeds through a Michael addition followed by an intramolecular displacement to close the three-membered ring .
Another synthetic approach involves the cyclopropanation of alkenes using carbene or carbenoid intermediates. In this method, a diazo compound, typically ethyl diazoacetate, undergoes decomposition in the presence of a metal catalyst to form a metal carbenoid. This reactive intermediate then adds to a suitably protected amino alkene to form the cyclopropane ring. The stereochemical outcome of this reaction can be controlled through the choice of catalyst and reaction conditions, allowing for the selective preparation of the desired stereoisomer .
Palladium-Catalyzed Reactions
The synthesis of related compounds involves palladium-catalyzed cross-coupling reactions, suggesting possible synthetic routes to Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate or its precursors. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been employed in the synthesis of complex amino acid derivatives and related structures. These reactions typically involve the coupling of a halogenated substrate with a suitable boronic acid in the presence of a palladium catalyst and a base. The resulting coupled products can then be further transformed to introduce the cyclopropane ring and other functional groups necessary for the target compound .
The Boc protection of the amino group is typically accomplished using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, such as triethylamine, and a catalytic amount of 4-dimethylaminopyridine (DMAP). This reaction proceeds under mild conditions and is highly selective for the amino group, leaving other functional groups in the molecule unaffected. The Boc protection strategy is particularly valuable in multi-step syntheses as it allows for the selective manipulation of other functional groups while keeping the amino group protected .
Applications and Uses
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate serves as a valuable building block in organic synthesis, particularly in the preparation of modified amino acids, peptides, and pharmaceutically relevant compounds. The presence of the cyclopropane ring introduces conformational constraints that can be exploited in the design of peptidomimetics with enhanced biological activity or metabolic stability. The protected amino and carboxylic acid functionalities allow for selective manipulations during complex molecule synthesis, making this compound particularly useful in multi-step synthetic sequences .
In peptide synthesis, Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate can be used to introduce a cyclopropane-constrained amino acid residue, resulting in peptides with altered conformational properties. These modified peptides often exhibit improved resistance to enzymatic degradation and enhanced receptor selectivity, properties that are highly desirable in peptide-based therapeutics. The Boc protecting group is compatible with solid-phase peptide synthesis methodologies, further expanding the utility of this compound in peptide chemistry .
Pharmaceutical Applications
The cyclopropane moiety is present in numerous pharmaceutically active compounds, and Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate serves as a precursor for introducing this structural element into drug candidates. Cyclopropane-containing compounds have been investigated for various therapeutic applications, including as enzyme inhibitors, receptor modulators, and antimicrobial agents. The conformational rigidity imposed by the cyclopropane ring can enhance binding affinity and selectivity for biological targets, leading to improved pharmacological properties .
Derivatives of Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate have shown potential as enzyme inhibitors, particularly against enzymes involved in fatty acid biosynthesis and mitochondrial function. These compounds have been investigated for their ability to modulate metabolic pathways, with potential applications in the treatment of metabolic disorders and certain types of cancer. The synthetic versatility of this compound allows for the preparation of diverse analogues with tailored properties for specific therapeutic targets .
Chemical Research Applications
In chemical research, Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate serves as a model compound for studying the reactivity of strained ring systems and as a substrate for developing new synthetic methodologies. The strained cyclopropane ring can undergo various ring-opening reactions, including nucleophilic additions, reductive cleavage, and transition metal-catalyzed transformations. These reactions have been exploited in the synthesis of complex molecules and in the development of new synthetic strategies for the preparation of functionalized amino acid derivatives .
Research Findings
Recent research involving Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate has focused on exploring its utility in various synthetic contexts and on developing improved methods for its preparation. Studies have investigated the reactivity of this compound under various conditions, including its behavior in ring-opening reactions, functional group transformations, and coupling reactions. These investigations have expanded our understanding of the chemical properties of cyclopropane derivatives and have contributed to the development of new synthetic methodologies .
Research has also explored the biological activity of compounds derived from Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. Some derivatives have shown promise as enzyme inhibitors, particularly against enzymes involved in metabolic pathways. Studies have suggested that certain analogues may induce apoptosis in cancer cells through modulation of mitochondrial function, indicating potential applications in oncology research. The structure-activity relationships emerging from these studies provide valuable insights for the design of new therapeutic agents based on the cyclopropane scaffold .
Synthetic Methodology Development
A significant area of research involving Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate concerns the development of improved synthetic methodologies for its preparation and for the transformation of this compound into more complex structures. Recent advances include the development of stereoselective cyclopropanation methods, efficient protecting group strategies, and novel ring-opening reactions that preserve the stereochemical integrity of the starting material. These methodological advances have expanded the synthetic utility of this compound and have facilitated its application in complex molecule synthesis .
Researchers have also investigated the use of this compound in multicomponent reactions and cascade processes, which allow for the rapid construction of molecular complexity from relatively simple starting materials. These approaches are particularly valuable in the context of diversity-oriented synthesis, where the goal is to efficiently generate collections of structurally diverse compounds for biological screening. The functional group compatibility and reactivity profile of Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate make it well-suited for these applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume